An In-depth Technical Guide to the Mechanism of Action of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Derivatives
An In-depth Technical Guide to the Mechanism of Action of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Derivatives
This guide provides a detailed exploration of the molecular mechanisms underpinning the biological activities of derivatives based on the 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide scaffold. This privileged heterocyclic system has been the foundation for a diverse range of therapeutic agents, and understanding its mechanisms of action is crucial for the continued development of novel and effective drugs. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical experimental insights.
Introduction: The Versatile 1,8-Naphthyridine Core
The 1,8-naphthyridine ring system, particularly when functionalized with a 2-oxo group and a 3-carboxamide moiety, represents a cornerstone in medicinal chemistry. This scaffold has given rise to a plethora of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neurological effects.[1] The remarkable versatility of this core structure lies in its ability to be extensively decorated with various substituents, allowing for the fine-tuning of its pharmacological profile. These modifications influence the compound's interaction with specific biological targets, leading to a range of mechanisms of action. This guide will focus on two of the most prominent and well-characterized mechanisms: the antimicrobial and anticancer activities of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives.
Antimicrobial Mechanism of Action: Inhibition of Bacterial DNA Topoisomerases
A significant class of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives, most notably the fluoroquinolone antibiotics, exert their bactericidal effects by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3] These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair.
Molecular Targets: DNA Gyrase and Topoisomerase IV
DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, is the primary target in many Gram-negative bacteria.[3][4] Its essential function is to introduce negative supercoils into the bacterial chromosome, a process necessary to relieve the torsional stress that arises during DNA unwinding for replication and transcription.[5][6]
Topoisomerase IV, with its ParC and ParE subunits (homologous to GyrA and GyrB, respectively), is the main target in many Gram-positive bacteria.[2][4] Its primary role is the decatenation (separation) of interlinked daughter chromosomes following DNA replication, ensuring proper segregation into daughter cells.
Mechanism of Inhibition
Derivatives of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide function by stabilizing a transient intermediate in the topoisomerase catalytic cycle. The enzymes create a double-strand break in the DNA, pass another segment of DNA through the break, and then reseal the break.[2] These inhibitors bind to the enzyme-DNA complex, preventing the re-ligation of the cleaved DNA strands.[6] This leads to an accumulation of double-strand DNA breaks, which are lethal to the bacterium as they trigger the SOS response and halt DNA replication.[2]
Figure 1: Antimicrobial mechanism of action.
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Relaxed plasmid DNA (e.g., pBR322)
-
DNA Gyrase enzyme
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 120 mM KCl, 50 mM MgCl2, 25 mM DTT, 9 mM ATP, 2.5 mg/mL BSA)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Nalidixic acid or Ciprofloxacin (as positive control)
-
Stop Solution/Loading Dye (e.g., 5% SDS, 25% glycerol, 0.025% bromophenol blue)
-
Agarose gel (1%) in TBE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Procedure:
-
On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction would include:
-
4 µL of 5X Assay Buffer
-
1 µL of relaxed plasmid DNA (e.g., 0.5 µg)
-
1 µL of the test compound at various concentrations (or solvent/positive control)
-
Sterile distilled water to bring the volume to 19 µL
-
-
Initiate the reaction by adding 1 µL of DNA gyrase enzyme.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis until the dye front has migrated sufficiently.
-
Stain the gel with a DNA stain and visualize under UV light.
-
Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.
Figure 3: Anti-inflammatory mechanism via NF-κB pathway inhibition.
Experimental Protocol: LPS-Induced Cytokine Production Assay
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS). [7][8] Materials:
-
Immune cells (e.g., murine macrophages like RAW 264.7, or human peripheral blood mononuclear cells)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound
-
Dexamethasone (as positive control)
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Seed the immune cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or controls for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Inhibition is determined by the reduction in cytokine levels in the presence of the test compound compared to the LPS-only control.
Quantitative Data: Anticancer and Anti-inflammatory Activity
The anticancer activity is often expressed as the half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [9][10] |
| K-562 (Leukemia) | 0.77 | [9][10] | |
| Compound 36 | PA-1 (Ovarian) | 1.19 | [9][10] |
| Compound 12 | HBL-100 (Breast) | 1.37 | [11][12] |
| Compound 17 | KB (Oral) | 3.7 | [11][12] |
| Compound 22 | SW-620 (Colon) | 3.0 | [11][12] |
Conclusion
The 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide scaffold is a remarkably versatile platform for the development of potent therapeutic agents. Its derivatives have demonstrated significant efficacy as both antimicrobial and anticancer drugs through well-defined mechanisms of action. A thorough understanding of these mechanisms, supported by robust experimental validation as outlined in this guide, is paramount for the rational design and optimization of future drug candidates based on this privileged core structure. The continued exploration of this chemical space holds great promise for addressing unmet medical needs in infectious diseases and oncology.
References
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Sugino, A., Peebles, C. L., Kreuzer, K. N., & Cozzarelli, N. R. (1977). Mechanism of action of nalidixic acid: purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and a novel nicking-closing enzyme. Proceedings of the National Academy of Sciences of the United States of America, 74(11), 4767–4771. [Link]
-
Rusu, A., Butnariu, M., & Sirbu, I. O. (2020). Mechanism of action of fluoroquinolones. ResearchGate. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Nalidixic Acid? [Link]
-
Hooper, D. C. (1999). Mode of action of fluoroquinolones. Drugs, 58 Suppl 2, 6–10. [Link]
-
Shen, L. L., & Pernet, A. G. (1985). Mechanism of inhibition of DNA gyrase by analogues of nalidixic acid: the target of the drugs is DNA. Proceedings of the National Academy of Sciences of the United States of America, 82(2), 307–311. [Link]
-
Sato, M., et al. (1984). Mechanism of Action of New Synthetic Nalidixic Acid-related Antibiotics: Inhibition of DNA Supercoiling Catalyzed by DNA Gyrase. Agricultural and Biological Chemistry, 48(3), 821-823. [Link]
-
Elsevier India. (2017). Mechanism of Action of Fluoroquinolones. YouTube. [Link]
-
Khodursky, A. B., & Cozzarelli, N. R. (1998). DNA topoisomerase targets of the fluoroquinolones: a strategy for avoiding bacterial resistance. Proceedings of the National Academy of Sciences of the United States of America, 95(16), 9155–9160. [Link]
-
Ashley, A. K., & Osheroff, N. (2012). Topoisomerase Assays. Current protocols in toxicology, Chapter 2, Unit2.10. [Link]
-
ProFoldin. (n.d.). Human Topoisomerase II DNA Decatenation Assay Kit. [Link]
-
Inspiralis. (n.d.). Human Topoisomerase II Decatenation Assay. [Link]
-
ProFoldin. (n.d.). 96-Well Human Topo II DNA Decatenation Assay Kits. [Link]
-
El-Sayed, N., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(6), e2300035. [Link]
-
Galabov, B., et al. (2007). QSAR analysis of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines with anticancer activity. European Journal of Medicinal Chemistry, 42(11-12), 1364-1371. [Link]
-
Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 19(20), 5899-5902. [Link]
-
Monks, T. J., et al. (2016). Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology. Shock, 45(4), 359-365. [Link]
-
Madaan, A., et al. (2013). Anti-inflammatory activity of a naphthyridine derivative possessing in vitro anticancer potential. International Immunopharmacology, 15(3), 606-613. [Link]
-
Shih, Y. W., et al. (2017). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. Molecules, 22(12), 2139. [Link]
-
Charles River. (n.d.). LPS-Induced Cytokine Release Model. [Link]
-
ResearchGate. (n.d.). Reported 1,8-naphthyridines with topoisomerase inhibitor activity. [Link]
-
Nguyen, P. L., et al. (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. International Journal of Molecular Sciences, 22(5), 2527. [Link]
-
de Oliveira, A. C. C., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1509. [Link]
-
Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry, 17(20), 7063-7069. [Link]
-
Kumar, V., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 15(24), 7786-7793. [Link]
-
ResearchGate. (n.d.). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. [Link]
-
Wójcik, E., et al. (2022). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 23(19), 11883. [Link]
-
Wróbel, A., & Bąk, A. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 27(1), 226. [Link]
-
Arora, S., et al. (2010). Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM. The Journal of biological chemistry, 285(49), 38481–38491. [Link]
-
Nguyen, P. L., et al. (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. International Journal of Molecular Sciences, 22(5), 2527. [Link]
-
Bell, A., et al. (2004). 2-Oxo-tetrahydro-1,8-naphthyridines as Selective Inhibitors of Malarial Protein Farnesyltransferase Inhibitors and as Antimalarials. Journal of Medicinal Chemistry, 47(11), 2736-2743. [Link]
-
Tadano, G., et al. (2018). Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1013-1018. [Link]
-
Ellanti, M., et al. (2024). Design, synthesis, and antimicrobial evaluation of novel imidazo[1,2-a] [2][13]naphthyridine based thiazole and chromenone scaffolds. ARKIVOC. [Link]
-
NIH Molecular Libraries Program. (2011). B-cell Specific Inhibitors of NF-κB Activation. Probe Reports. [Link]
-
Michalska, D., et al. (2020). Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis. International Journal of Molecular Sciences, 21(23), 9089. [Link]
-
Kumar, V. K., et al. (2009). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 19(20), 5899-5902. [Link]
Sources
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of action of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What is the mechanism of Nalidixic Acid? [synapse.patsnap.com]
- 7. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
